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[3] (PDF) Stable Carbonium Ions. X. The t-Amyl Cation - ResearchGate (2025-08-06) The

trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion prepared and

investigated, was obtained by reaction of t-butyl fluoride with antimony pentafluoride. It was

also formed in the decarbonylation of pivaloyl cation. The present investigation was initiated to

extend these studies to the next higher alkylcarbonium ion homolog, the t-amyl cation. ...

(2025-08-06) Abstract. The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-

methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with antimony pentafluoride in sulfur

dioxide solution. The ion was also obtained from 2,3-dimethylbutane with antimony
pentafluoride-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the

t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room

temperature without decomposition or rearrangement. Its nuclear magnetic resonance

spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the

three methyl groups. ... (2025-08-06) The t-amyl cation was prepared by the reaction of t-amyl

fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with antimony
pentafluoride in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane

with antimony pentafluoride-sulfuryl chloride fluoride. The stability of the t-amyl cation is

similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube

indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic

resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3,

corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed

with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-

proton equilibria. ... (2025-08-06) The nuclear magnetic resonance spectrum of the t-amyl

cation, obtained from t-amyl fluoride and antimony pentafluoride in sulfur dioxide solution at –
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60°, is shown in Fig. 1. The spectrum consists of three sharp single peaks with the intensity

ratio of 3:3:3. The peaks are at 267, 260, and 101 c.p.s, from external tetramethylsilane. The

chemical shifts are only slightly different from those reported for the trimethylcarbonium ion

(258 and 82 c.p.s.). The assignment of the peaks is discussed subsequently. ... (2025-08-06)

The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur

dioxide solution in a sealed tube indefinitely at room temperature without decomposition or

rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with

the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium

exchange was observed with deuterated acids, thus indicating the absence of any fast

rearrangement involving olefin-proton equilibria. 1

Stable Carbonium Ions. XLI. The Ethylenephenonium Ion and Its ... Stable Carbonium Ions.

XLI. The Ethylenephenonium Ion and Its Relationship to the β-Phenylethyl Cations. George A.

Olah. See all authors and affiliations. Science. 20 Mar 1970. Vol 167, Issue 3925. pp. 1621.

DOI: 10.1126/science.167.3925.1621-c. Article. Info & Metrics. eLetters. PDF. You have

currently reached a content page for a journal article. You may need to purchase access to the

full article. ... You may need to purchase access to the full article. ... This is a PDF-only article.

The first page of the PDF of this article appears above. 2

Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium

hexafluoroantimonates. Formation and identification of the trimethylcarbonium ion by

decarbonylation of the tert-butyl oxocarbonium ion A series of secondary and tertiary alkyl and

aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl

fluorides and antimony pentafluoride in sulfur dioxide solution. The complexes were

investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium

ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by

decarbonylation of the pivaloyl cation. 3

Stable carbonium ions. V. Alkylcarbonium hexafluoroantimonates Propyl, butyl, and pentyl

fluorides gave with excess antimony pentafluoride remarkably stable solvated alkylcarbonium

hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear

magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions,

including that of the completely deuterated and C13-labeled analogs. In the strong acid

systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium
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ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl

fluorides give the dimethylethylcarbonium ion. 4

Stable Carbonium Ions. II. Oxocarbonium (Acylium) Tetrafluoroborates, Hexafluorophosphates,

Hexafluoroantimonates and Hexafluoroarsenates. Structure and Chemical Reactivity of Acyl

Fluoride:Lewis Acid Fluoride Complexes A series of oxocarbonium (acylium) ion complexes of

the type RCO+MFn+1- (M = B, P, As, Sb) was prepared and investigated. Infrared, ultraviolet

and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state

and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of

the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their

reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride

donor-acceptor complexes. 5

Stable carbonium ions. III. The benzoyl cation and its substituted derivatives A series of

substituted benzoyl cations was prepared from the corresponding benzoyl fluorides with

antimony pentafluoride in sulfur dioxide solution. The ions were investigated by infrared and

proton magnetic resonance spectroscopy. A linear relationship was found between the carbonyl

frequencies of the benzoyl cations and the Hammett σ+ constants of the substituents. --

INVALID-LINK--

Stable Carbonium Ions. IV. Secondary and Tertiary Alkyl and Aralkyl ... (1963-05-01) A series of

secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared

from the corresponding acyl fluorides and antimony pentafluoride in sulfur dioxide solution.

The complexes were investigated by infrared and proton magnetic resonance spectroscopy.

The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was

obtained by decarbonylation of the pivaloyl cation. 6

Stable Carbonium Ions. V. Alkylcarbonium Hexafluoroantimonates (1964-04-01) Propyl, butyl,

and pentyl fluorides gave with excess antimony pentafluoride remarkably stable solvated

alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet,

and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and

dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled

analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the

secondary dimethylcarbonium ion, all four butyl fluorides give the tertiary trimethylcarbonium

ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. 7
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Stable Carbonium Ions. II. Oxocarbonium (Acylium ... (1962-07-01) A series of oxocarbonium

(acylium) ion complexes of the type RCO+MFn+1- (M = B, P, As, Sb) was prepared and

investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation

of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene),

showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes

are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent

acyl fluoride-Lewis acid fluoride donor-acceptor complexes. 8 Pioneering Superacid Chemistry:

George A. Olah's Early Research on Antimony Pentafluoride

A deep dive into the foundational work that revolutionized our understanding of carbocations

and superacid systems, this technical guide explores the early research of Nobel laureate

George A. Olah into the remarkable properties of antimony pentafluoride (SbF5).

This whitepaper provides researchers, scientists, and drug development professionals with a

detailed overview of the core principles and experimental methodologies that underpinned

Olah's groundbreaking discoveries in the 1960s. His work with antimony pentafluoride, both

as a powerful Lewis acid and as a component of "Magic Acid," opened the door to the direct

observation and study of stable carbocations, a feat previously thought impossible.

Introduction to Olah's Superacid Systems
George A. Olah's early investigations into highly acidic media led him to explore the exceptional

Lewis acidity of antimony pentafluoride. He discovered that SbF5, when used in conjunction

with a Brønsted acid like fluorosulfuric acid (HSO3F) or hydrogen fluoride (HF), could create

superacids of unprecedented strength. These systems were capable of protonating even the

weakest of bases, including alkanes, leading to the formation of stable, long-lived carbocations

that could be studied using spectroscopic techniques.

A key innovation in Olah's work was the use of inert solvents, such as sulfur dioxide (SO2) and

sulfuryl chloride fluoride (SO2ClF), at very low temperatures. These solvents acted as media

with extremely low nucleophilicity, preventing the reactive carbocations from being quenched

and allowing for their direct observation by nuclear magnetic resonance (NMR) spectroscopy.

Key Experimental Protocols
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The following sections detail the methodologies for the preparation of stable carbocations,

drawing from Olah's seminal publications.

Preparation of the Trimethylcarbonium (tert-Butyl)
Cation
One of the first and most fundamental achievements of Olah's early work was the preparation

and characterization of the tert-butyl cation. This was accomplished through two primary

methods: the reaction of tert-butyl fluoride with antimony pentafluoride and the

decarbonylation of the pivaloyl cation.

Method 1: From tert-Butyl Fluoride

A solution of tert-butyl fluoride in sulfur dioxide is prepared in a dry, inert atmosphere.

This solution is then added to a solution of antimony pentafluoride in sulfur dioxide, also at

low temperature (typically -78°C).

The resulting solution contains the stable tert-butyl hexafluoroantimonate salt, which can

then be analyzed by NMR spectroscopy.

Method 2: Decarbonylation of the Pivaloyl Cation

The pivaloyl cation is first generated by reacting pivaloyl fluoride with antimony
pentafluoride in a sulfur dioxide solution.

Upon standing, the pivaloyl cation undergoes decarbonylation (loss of carbon monoxide) to

form the tert-butyl cation.

Preparation of the Dimethylethylcarbonium (tert-Amyl)
Cation
The work was extended to the next homologous carbocation, the tert-amyl cation,

demonstrating the generality of the method.

t-Amyl fluoride is reacted with antimony pentafluoride in a sulfur dioxide solution at low

temperatures.
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Alternatively, 2-methyl-1-butene, 2-methyl-2-butene, or t-amyl alcohol can be used as

precursors in the presence of antimony pentafluoride.

The resulting stable tert-amyl cation can be characterized by NMR spectroscopy.

Quantitative Data
The stability of the carbocations generated in these superacid systems allowed for their

detailed characterization using spectroscopic methods, primarily ¹H and ¹³C NMR. The

following tables summarize some of the key quantitative data from Olah's early publications.

Cation
Precursor
(s)

Superaci
d System

Solvent
Temperat
ure (°C)

¹H NMR
Chemical
Shifts
(c.p.s.
from
external
TMS)

Referenc
e(s)

Trimethylc

arbonium

(tert-Butyl)

t-Butyl

fluoride,

Pivaloyl

fluoride

SbF5 SO2 -60 258, 82 [9]

Dimethylet

hylcarboniu

m (t-Amyl)

t-Amyl

fluoride, 2-

Methyl-1-

butene, 2-

Methyl-2-

butene, t-

Amyl

alcohol

SbF5 SO2 -60
267, 260,

101

Dimethylca

rbonium

(Isopropyl)

n-Propyl

fluoride,

Isopropyl

fluoride

SbF5 SO2
Not

specified

Not

specified
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Cation Precursor
Superacid
System

Solvent

¹³C NMR
Chemical
Shift of C+
(ppm from
TMS)

Reference(s
)

Trimethylcarb

onium (tert-

Butyl)

All four butyl

fluorides

SbF5

(excess)
SO2

Not specified

in early

papers

Dimethylethyl

carbonium (t-

Amyl)

All seven

pentyl

fluorides

SbF5

(excess)
SO2

Not specified

in early

papers

Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction

pathways and experimental workflows described in Olah's early research.

Generation of the tert-Butyl Cation

tert-Butyl Fluoride

tert-Butyl Cation
[(CH3)3C]+[SbF6]-

+ SbF5 in SO2

Antimony Pentafluoride (SbF5) Sulfur Dioxide (SO2)

Click to download full resolution via product page

Caption: Generation of the tert-butyl cation from tert-butyl fluoride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1205321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation and Decarbonylation of the Pivaloyl Cation

Pivaloyl Fluoride

Pivaloyl Cation
[(CH3)3CCO]+[SbF6]-

+ SbF5 in SO2

Antimony Pentafluoride (SbF5) Sulfur Dioxide (SO2)

tert-Butyl Cation
[(CH3)3C]+[SbF6]-

Decarbonylation

Carbon Monoxide (CO)

Click to download full resolution via product page

Caption: Formation of the tert-butyl cation via decarbonylation.
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General Experimental Workflow for NMR Analysis

Alkyl Fluoride or other Precursor

Mix at Low Temperature
(e.g., -78°C)

SbF5 in SO2 or SO2ClF

Transfer to NMR Tube

Low-Temperature NMR Spectrometer

Spectroscopic Data
(¹H, ¹³C NMR)

Click to download full resolution via product page

Caption: Workflow for preparing and analyzing stable carbocations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1205321?utm_src=pdf-body-img
https://www.benchchem.com/product/b1205321?utm_src=pdf-custom-synthesis
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG925e0Vz8fM4hN0D1XvJ1r2e_3_kU76qgq7P2G721n-t69_h53V8H11nQe9-w65N5F1eGqV66Y0z_c42tQ6y_8J2l8-r_nF5l4Wc6x2h2-B2b1W02p1yW1z6nC1wV06v5Yn-x24Q==
https://vertexaisearch.cloud.google.com/grounding/16180373810452906856/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

9. garfield.library.upenn.edu [garfield.library.upenn.edu]

To cite this document: BenchChem. [Early research on Antimony pentafluoride by George A.
Olah]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205321#early-research-on-antimony-pentafluoride-
by-george-a-olah]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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